1-Oxa-4,9-diazaspiro[5.5]undecan-3-one - 84243-25-4

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one

Catalog Number: EVT-1626661
CAS Number: 84243-25-4
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Introduction of substituents: The desired substituents at different positions of the spirolactam ring are introduced via alkylation, acylation, or other standard synthetic procedures. [, , , , , , ]

For example, the synthesis of 9-substituted 1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones for antihypertensive screening involved using suitably substituted piperidinones as starting materials. []

Another example involves synthesizing isoxazolyl 1-oxa-6-thia-4,9-diazaspiro[4.4]non-2-en-8-ones by reacting 3,3-methyl-5-[(E)-2-aryl-1-ethenyl]-4-isoxazolyl-2-(arylimino)-1,3-thiazolan-4-ones with benzonitrile oxides. []

Molecular Structure Analysis

The molecular structure of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one has been investigated using various spectroscopic techniques such as NMR spectroscopy and X-ray crystallography. [, , , ] These studies reveal the spatial arrangement of atoms within the molecule, bond lengths, bond angles, and other structural parameters. Such information is crucial for understanding the compound's reactivity, interactions with biological targets, and ultimately its pharmacological properties.

For instance, X-ray structural data of 2-amino-1,3-oxazolidin-4-one derivatives, which are structurally related to 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, provided evidence for the exo-anomeric stereoelectronic effect. This effect refers to the preference of the nitrogen lone pair to adopt an axial orientation to maximize orbital overlap with the antibonding orbital of the adjacent carbon-oxygen bond. This effect contributes to the stability of these cyclic orthoester aminals. []

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atoms in the spirolactam ring can be alkylated with various alkyl halides or other alkylating agents to introduce different substituents. [, ]
  • Acylation: The nitrogen atoms can also be acylated with acyl chlorides or anhydrides to introduce acyl groups. []
  • Ring-opening reactions: The lactam ring can be opened under certain conditions, leading to the formation of acyclic compounds. []
  • Cycloaddition reactions: Compounds containing the 1-oxa-6-thia-4,9-diazaspiro[4.4]non-2-en-8-one scaffold can undergo cycloaddition reactions, such as the reaction of 3,3-methyl-5-[(E)-2-aryl-1-ethenyl]-4-isoxazolyl-2-(arylimino)-1,3-thiazolan-4-ones with benzonitrile oxides to yield isoxazolyl 1-oxa-6-thia-2,4,9-triazaspiro[4.4]non-2-ene-8-ones. []
Mechanism of Action
  • Peripheral alpha 1-adrenoceptor blockade: This mechanism is responsible for the antihypertensive activity observed in some 9-substituted 1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones, such as compound 21 (9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one) in spontaneously hypertensive rats. []
  • Dual µ-opioid receptor agonism and σ1 receptor antagonism: This mechanism contributes to the potent analgesic activity displayed by some 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, such as compound 15au. []
  • Orexin receptor antagonism: Certain derivatives, like IPSU (2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one), act as OX2R preferring antagonists, showing promise in inducing sleep. [, , ]
Applications
  • Antihypertensive agents: Studies have identified 9-substituted derivatives, particularly those with indol-3-ylethyl substituents at the 9-position, as potent antihypertensive agents. []
  • Analgesics: 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives exhibiting dual µ-opioid receptor agonism and σ1 receptor antagonism have shown promise as potent analgesics for pain management. []
  • Treatment of sleep disorders: Selective OX2R antagonists, like IPSU, derived from the 1-oxa-4,9-diazaspiro[5.5]undecan-1-one scaffold, have shown potential in treating insomnia and sleep disorders by inducing sleep, primarily through increasing NREM sleep. [, ]

9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (21)

Compound Description: This compound exhibited the most potent antihypertensive activity within the 9-(2-indol-3-ylethyl) series. Its antihypertensive effect is primarily attributed to peripheral α1-adrenoceptor blockade. []

Relevance: This compound is a 9-substituted derivative of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, sharing the core spirocyclic structure with the addition of a 2-indol-3-ylethyl substituent at the 9-position. []

9-Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones with Lower Alkyl Groups on the Spirolactam Ring

Compound Description: These compounds displayed antihypertensive activities comparable to compound 21. []

Relevance: These compounds are structural analogs of both 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one and compound 21. They share the core 1-oxa-4,9-diazaspiro[5.5]undecan-3-one structure and possess a 9-substituent, with the addition of lower alkyl groups on the spirolactam ring. []

9-Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones with Large Alkyl or Aryl Groups on the Spirolactam Ring

Compound Description: These compounds exhibited a significant decrease in antihypertensive activity compared to compound 21. []

Relevance: These compounds are structural analogs of both 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one and compound 21, sharing the core structure but with reduced antihypertensive activity due to the presence of bulkier substituents (large alkyl or aryl groups) on the spirolactam ring. []

Ring-Opened Analogues of 9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (21)

Compound Description: These analogues, while containing the same functional groups as compound 21, were markedly less active. []

Relevance: These compounds are structurally related to 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one and compound 21 by having similar functional groups but lacking the spirocyclic core, demonstrating the importance of the spirocyclic structure for the antihypertensive activity observed in compound 21. []

1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones Substituted at the 9 Position with 1,4-Benzodioxan-2-ylmethyl, 1,4-Benzodioxan-2-ylhydroxyethyl, and 2-Phenylethyl Groups

Compound Description: These compounds demonstrated significant antihypertensive activity. []

Relevance: These compounds are a series of 9-substituted derivatives of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, highlighting the potential of modifying the 9-position substituent for developing novel antihypertensive agents. []

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

Compound Description: This series of compounds exhibits dual activity as µ-opioid receptor agonists and σ1 receptor antagonists, indicating potential for pain management. Compound 15au within this series demonstrated potent analgesic activity, comparable to oxycodone, with reduced constipation as a side effect. []

Relevance: This series shares the core 1-oxa-4,9-diazaspiro[5.5]undecane structure with 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, highlighting the versatility of this scaffold for targeting different therapeutic areas. []

Isoxazolyl 1,6-Dithia-4,9-diazaspiro[4,4]nonane-3,8-diones (4)

Compound Description: This series of compounds, incorporating an isoxazole ring, was synthesized and evaluated for potential biological activity. []

Relevance: While structurally distinct from 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, this series highlights the broader exploration of spirocyclic systems containing nitrogen and sulfur atoms within the rings, offering insights into structure-activity relationships. []

Isoxazolyl 1-Oxa-6-thia-2,4,9-triazaspiro[4,4]non-2-ene-8-ones (5)

Compound Description: Similar to the previous series, this group of compounds incorporates an isoxazole ring and was synthesized to explore its biological activity. []

Relevance: This series emphasizes the exploration of diverse spirocyclic scaffolds containing heteroatoms, providing a basis for comparison and understanding the impact of structural variations on biological properties in relation to 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one. []

7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones

Compound Description: This compound, synthesized from 1,5-diphenyl-1,4-pentadien-3-one and barbituric acids, exhibits structural isomerism. []

Relevance: Though structurally distinct from 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, this compound highlights the possibility of forming structurally similar spirocyclic compounds through different synthetic routes and starting materials. []

References:[1] Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. https://www.semanticscholar.org/paper/8a188afee41f3efda00f57859741495afe2fa3fa[2] 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual µ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain. https://www.semanticscholar.org/paper/0ee750f1431cd4cf99d8b8661a3a355162c250d9 [] Synthesis of Novel Isoxazolyl 1,6-Dithia-4,9-diazaspiro[4,4]nonane-3,8-diones and 1-Oxa-6-thia-2,4,9-triazaspiro[4,4]non-2-ene-8-ones. https://www.semanticscholar.org/paper/8924644b2398dddb969f176ea2ba39ee259d03ce [] Reaktionen von 1,4‐Pentadien‐3‐onen, 12. Synthese und Struktur von 7,11‐Diphenyl‐2,4‐diazaspiro[5.5]‐undecan‐1,3,5,9‐tetraonen, I. https://www.semanticscholar.org/paper/340fb4598d5a7a53d1e0ef68430a316c108ee57a

Properties

CAS Number

84243-25-4

Product Name

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one

IUPAC Name

1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C8H14N2O2/c11-7-5-12-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11)

InChI Key

UZILMRSSGKFWTO-UHFFFAOYSA-N

SMILES

C1CNCCC12CNC(=O)CO2

Canonical SMILES

C1CNCCC12CNC(=O)CO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.